molecular formula C29H36O7 B1254256 Demethylzeylasterone

Demethylzeylasterone

Cat. No.: B1254256
M. Wt: 496.6 g/mol
InChI Key: IGEUWSSSLAVCIX-GPQUBRLFSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Demethylzeylasterone can be synthesized through the oxidation of zeylasterone, another triterpenoid from the same plant species . The process involves the use of oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions to achieve the desired oxidation state .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from Maytenus blepharodes using organic solvents like methanol or ethanol. The extract is then subjected to chromatographic techniques to isolate and purify this compound .

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines and thiols.

Major Products Formed:

Properties

Molecular Formula

C29H36O7

Molecular Weight

496.6 g/mol

IUPAC Name

(2R,4aS,6aR,6aS,14aS,14bR)-10,11-dihydroxy-2,4a,6a,6a,14a-pentamethyl-8-oxo-1,3,4,5,6,13,14,14b-octahydropicene-2,9-dicarboxylic acid

InChI

InChI=1S/C29H36O7/c1-25-6-7-26(2,24(35)36)14-19(25)29(5)11-9-27(3)15-12-17(31)22(32)21(23(33)34)20(15)16(30)13-18(27)28(29,4)10-8-25/h12-13,19,31-32H,6-11,14H2,1-5H3,(H,33,34)(H,35,36)/t19-,25-,26-,27+,28-,29+/m1/s1

InChI Key

IGEUWSSSLAVCIX-GPQUBRLFSA-N

Isomeric SMILES

C[C@]12CC[C@@](C[C@H]1[C@@]3(CC[C@]4(C5=CC(=C(C(=C5C(=O)C=C4[C@]3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)O

Canonical SMILES

CC12CCC(CC1C3(CCC4(C5=CC(=C(C(=C5C(=O)C=C4C3(CC2)C)C(=O)O)O)O)C)C)(C)C(=O)O

Synonyms

demethylzeylasterone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Demethylzeylasterone
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Demethylzeylasterone
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Demethylzeylasterone
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Demethylzeylasterone

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